Palbociclib 2HCl - 571189-11-2

Palbociclib 2HCl

Catalog Number: EVT-1796394
CAS Number: 571189-11-2
Molecular Formula: C24H31Cl2N7O2
Molecular Weight: 520.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Palbociclib 2HCl, also known as PD-0332991 2HCl, is a potent and selective inhibitor of cyclin-dependent kinases (CDKs) 4 and 6. [] It belongs to the class of drugs known as CDK4/6 inhibitors. [] This compound has been extensively studied for its role in regulating cell cycle progression and its potential as an anti-cancer agent. [] In scientific research, Palbociclib 2HCl serves as a valuable tool to investigate cell cycle control mechanisms, CDK4/6 function, and develop novel cancer therapies. []

Mechanism of Action

Palbociclib 2HCl primarily acts by competitively inhibiting CDK4/6, key regulators of the cell cycle. [, ] CDK4/6, in complex with D-type cyclins, phosphorylate the retinoblastoma protein (Rb), thereby controlling the G1 to S phase transition of the cell cycle. [, , , ] By inhibiting CDK4/6, Palbociclib 2HCl prevents Rb phosphorylation, leading to cell cycle arrest in the G1 phase. [, , , ] This mechanism effectively inhibits the proliferation of various cancer cells. [, , , , ]

Applications
  • Investigating Cell Cycle Control: Palbociclib 2HCl is widely used as a research tool to study cell cycle regulation. [] Its selective inhibition of CDK4/6 allows researchers to dissect the roles of these kinases in cell cycle progression and identify potential therapeutic targets for cancer treatment. []
  • Developing Cancer Therapies: Preclinical studies utilize Palbociclib 2HCl to investigate its efficacy against various cancer cell lines, including breast cancer, [, , , , , , ] Ewing sarcoma, [] colorectal cancer, [] and cholangiocarcinoma. [] These studies aim to identify potential therapeutic strategies for different cancer types, often in combination with other treatments. [, , , , , , , ]
  • Studying Resistance Mechanisms: With the emergence of resistance to Palbociclib 2HCl in clinical settings, researchers are utilizing this compound to understand the mechanisms underlying drug resistance. [, , , , , ] Identifying these mechanisms is crucial for developing strategies to overcome resistance and improve treatment outcomes.
Future Directions
  • Overcoming Drug Resistance: Future research should focus on developing strategies to circumvent or delay resistance to Palbociclib 2HCl, potentially by combining it with other targeted therapies or exploring novel drug delivery systems. []
  • Precision Medicine Approaches: Investigating the efficacy of Palbociclib 2HCl in specific patient populations with unique genetic profiles or tumor characteristics could personalize treatment strategies and improve outcomes. [, , , ]
  • Expanding Applications: Exploring the potential of Palbociclib 2HCl beyond cancer therapy, such as its role in inflammatory diseases or other conditions where cell cycle dysregulation plays a role. []

Abemaciclib

Compound Description: Abemaciclib is a highly selective, reversible inhibitor of cyclin-dependent kinases (CDKs) 4 and 6. Like palbociclib, it is approved by the FDA for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer in combination with endocrine therapy [, ].

Relevance: Abemaciclib belongs to the same chemical class of CDK4/6 inhibitors as palbociclib 2HCl and shares a similar core structure. The research presented in several papers highlights abemaciclib as a potential alternative treatment option for patients who have developed resistance to palbociclib 2HCl [, , ].

Ribociclib

Compound Description: Ribociclib is another selective, reversible CDK4/6 inhibitor approved by the FDA for use in combination with an aromatase inhibitor as initial endocrine-based therapy for the treatment of postmenopausal women with HR+, HER2- advanced or metastatic breast cancer []. Similar to palbociclib, it works by blocking the cell cycle progression from the G1 to S phase, thereby inhibiting tumor growth [, ].

Relevance: Ribociclib is structurally related to palbociclib 2HCl, as both belong to the same class of CDK4/6 inhibitors and share a common pharmacophore. The studies discuss ribociclib primarily in the context of comparing its efficacy and safety profile to palbociclib 2HCl in different treatment settings [, , , ].

ARV-471

Compound Description: ARV-471 is a novel, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) protein degrader that selectively targets the estrogen receptor (ER) []. Preclinical studies have shown that ARV-471 demonstrates greater ER degradation and antitumor activity compared to fulvestrant [].

Relevance: While structurally distinct from palbociclib 2HCl, ARV-471 is considered related because it targets the same signaling pathway in HR+ breast cancer. One study specifically investigates the combination of ARV-471 with palbociclib 2HCl as a potential therapeutic strategy for ER+/HER2- breast cancer, demonstrating synergistic effects in preclinical models [].

Giredestrant (GDC-9545)

Compound Description: Giredestrant is a highly potent, nonsteroidal, oral, selective estrogen receptor antagonist and degrader. It has shown promising antitumor activity both as a monotherapy and in combination with palbociclib in metastatic breast cancer [].

Relevance: Although structurally different from palbociclib 2HCl, giredestrant is considered related due to its use in combination therapy with palbociclib 2HCl for treating ER+ breast cancer. One study directly compares the efficacy of giredestrant plus palbociclib versus anastrozole plus palbociclib as neoadjuvant therapy for postmenopausal women with ER+/HER2- early breast cancer [].

Venetoclax

Compound Description: Venetoclax is a potent, selective inhibitor of B-cell lymphoma 2 (BCL-2), a pro-survival protein often overexpressed in ER+ breast cancer []. It acts by selectively binding to BCL-2, displacing pro-apoptotic proteins, and inducing apoptosis in cancer cells.

Relevance: While structurally unrelated to palbociclib 2HCl, venetoclax is considered relevant due to its potential synergy with palbociclib in treating ER+ breast cancer. Preclinical findings suggest that venetoclax enhances the antitumor activity of palbociclib by promoting apoptosis in both proliferating and senescent cancer cells []. A clinical trial (PALVEN) is investigating the safety and efficacy of the palbociclib, letrozole, and venetoclax combination therapy in ER+ and BCL2-positive advanced breast cancer [].

Fulvestrant

Compound Description: Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of HR+ breast cancer. It binds to the estrogen receptor, leading to its degradation and preventing estrogen-mediated tumor growth [, , , , ].

Relevance: Although structurally different from palbociclib 2HCl, fulvestrant is frequently investigated in combination with palbociclib 2HCl in the context of treating HR+/HER2- breast cancer [, , , , ]. Multiple studies evaluate the efficacy and safety of palbociclib plus fulvestrant compared to other treatment regimens, including palbociclib plus letrozole or fulvestrant alone [, , ].

Letrozole

Compound Description: Letrozole is an aromatase inhibitor that blocks the production of estrogen, thereby suppressing tumor growth in HR+ breast cancer [, , ]. It is frequently used in combination with CDK4/6 inhibitors like palbociclib in the treatment of advanced breast cancer.

Relevance: Despite being structurally different from palbociclib 2HCl, letrozole is often used in combination with palbociclib 2HCl as a standard first-line treatment for patients with HR+, HER2- advanced breast cancer [, , ]. Several studies compare the efficacy of palbociclib plus letrozole to other treatment regimens, including palbociclib plus fulvestrant or letrozole alone [, ].

ARV-825

Compound Description: ARV-825 is a BET inhibitor/degrader that disrupts the function of bromodomain and extra-terminal domain (BET) proteins, which are involved in transcriptional regulation and cell cycle progression []. Preclinical studies suggest that ARV-825 can enhance the growth arrest induced by fulvestrant and palbociclib in ER+ breast cancer cells and delay the emergence of resistant cells [].

Relevance: Although structurally distinct from palbociclib 2HCl, ARV-825 is considered related because of its potential to improve the efficacy of palbociclib-based therapies in ER+ breast cancer. One study investigated the combination of ARV-825 with fulvestrant and palbociclib, demonstrating prolonged growth arrest and delayed proliferative recovery in preclinical models [].

Ganitumab

Compound Description: Ganitumab is a fully human monoclonal antibody that targets the insulin-like growth factor-1 receptor (IGF-1R) []. It is being investigated for its potential antitumor activity in various cancer types, including Ewing sarcoma.

Relevance: While structurally unrelated to palbociclib 2HCl, ganitumab is considered related based on its synergistic interaction with CDK4/6 inhibitors in preclinical models of Ewing sarcoma. One study specifically explores the combination of palbociclib 2HCl and ganitumab in a phase II clinical trial for patients with relapsed Ewing sarcoma [].

Properties

CAS Number

571189-11-2

Product Name

Palbociclib 2HCl

IUPAC Name

6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;dihydrochloride

Molecular Formula

C24H31Cl2N7O2

Molecular Weight

520.5 g/mol

InChI

InChI=1S/C24H29N7O2.2ClH/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;;/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);2*1H

InChI Key

YORIVNBSTFKZTO-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.Cl.Cl

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.